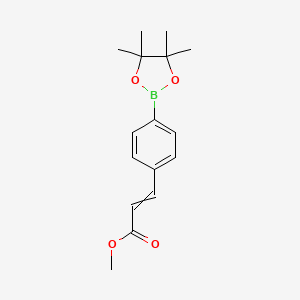

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate

Description

Introduction to Methyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Acrylate

Chemical Identity and Nomenclature

This compound is a boronate ester with the systematic IUPAC name methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate. Its molecular formula is C₁₆H₂₁BO₄ , and it has a molecular weight of 288.1 g/mol . The compound features a pinacol-protected boronic acid group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring, which is further conjugated to an acrylate ester.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1844870-85-4 |

| Synonyms | Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate; AKOS037651296 |

| Molecular Formula | C₁₆H₂₁BO₄ |

| Molecular Weight | 288.1 g/mol |

| SMILES | COC(=O)\C=C\C1=CC=C(C=C1)B2(OC(C)(C)C(C)(C)O2) |

The pinacol boronate group enhances the compound’s stability, preventing undesired protodeboronation while maintaining reactivity in cross-coupling reactions.

Historical Development in Boronate Ester Chemistry

Boronate esters emerged as critical intermediates in organic synthesis following the discovery of the Suzuki-Miyaura coupling in 1979. Early boronate chemistry focused on arylboronic acids, but their instability prompted the development of protected derivatives. Pinacolborane (HBpin), first synthesized in the mid-20th century, became a cornerstone for generating stable boronate esters via reactions with Grignard reagents.

The synthesis of this compound builds on methodologies refined in the 2010s. Murphy et al. demonstrated that HBpin reacts with Grignard reagents under Barbier conditions to form pinacolboronate esters without Wurtz coupling byproducts. This advance enabled efficient access to complex boronate esters, including acrylate-functionalized variants. Additionally, the pinacol rearrangement—a reaction involving the migration of substituents in 1,2-diols—provided mechanistic insights into the stability of dioxaborolane rings.

Role in Modern Organoboron Compound Research

This compound is pivotal in two domains:

Dynamic Covalent Networks

Boronate esters undergo reversible transesterification, enabling their use in vitrimers—a class of polymers with self-healing properties. For example, Winne and Leibler exploited boronate metathesis to design networks that reorganize topology under stress. The acrylate group in this compound allows copolymerization with vinyl monomers, yielding materials with tunable mechanical properties.

Cross-Coupling Reactions

The compound’s boronate group participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Its electron-deficient acrylate moiety further enables conjugation with nucleophiles, facilitating the synthesis of π-extended systems for optoelectronic applications.

Recent studies also highlight its role in synthesizing boronic acid-functionalized hydrogels, which respond to physiological pH changes for targeted drug delivery. These advancements underscore its versatility as a multifunctional building block in synthetic and materials chemistry.

Properties

Molecular Formula |

C16H21BO4 |

|---|---|

Molecular Weight |

288.1 g/mol |

IUPAC Name |

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3 |

InChI Key |

WDWPURQFPYIESN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Overview

The preparation of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves a sequential approach incorporating borylation and coupling reactions. The synthetic strategy generally follows one of two main pathways: either the introduction of the boronate ester group to a pre-formed acrylate structure or the installation of the acrylate moiety onto a boronate-containing aromatic precursor. Research indicates that both approaches yield the target compound with varying efficiencies depending on specific reaction conditions and starting materials.

The compound's structure combines three key functional components: the methyl acrylate group, the phenyl core, and the pinacol boronate ester. Each component contributes to the compound's reactivity profile and synthetic utility. The boronate ester in particular serves as a versatile handle for subsequent transformations, especially in Suzuki-Miyaura cross-coupling reactions where it functions as a nucleophilic partner.

Starting Materials Selection

The selection of appropriate starting materials significantly influences the efficiency and yield of the synthesis. Common precursors include:

| Starting Material | Role | Advantages | Challenges |

|---|---|---|---|

| 4-Bromostyrene | Aryl halide precursor | Commercially available, reactive | Requires borylation step |

| 4-Formylphenylboronic acid pinacol ester | Boronate building block | Pre-installed boronate group | Requires Wittig or HWE reaction |

| Methyl acrylate | Acrylate source | Inexpensive, readily available | Controlling regioselectivity |

| Bis(pinacolato)diboron | Borylation reagent | Effective borylating agent | Moisture sensitive |

The strategic selection from these starting materials depends on laboratory constraints, desired scale, and the specific synthetic route employed. For research-scale synthesis, approaches that prioritize operational simplicity and readily available starting materials are typically favored.

Borylation-Based Synthetic Approaches

Direct C-H Borylation Approach

An alternative synthetic strategy involves direct C-H borylation of methyl cinnamate derivatives. This approach eliminates the need for pre-functionalized aryl halides, potentially streamlining the synthetic process. The methodology employs iridium-based catalysts for selective C-H activation and borylation.

Typical reaction conditions include:

Methyl cinnamate (1.0 equiv.)

Bis(pinacolato)diboron (1.5-2.0 equiv.)

[Ir(COD)OMe]₂ (1-2 mol%)

4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) (2-4 mol%)

THF or hexane (0.2 M)

Temperature: 50-80°C

Time: 24-48 hours

While this method offers a more direct approach, it often suffers from regioselectivity challenges, frequently resulting in mixtures of the para- and meta-borylated products. Subsequent purification steps are typically required to isolate the desired para-substituted target compound. This approach generally provides the target compound in moderate yields (40-60%).

Coupling-Based Synthetic Approaches

Heck Coupling Methodology

Another effective strategy for preparing this compound utilizes the Heck reaction. This approach begins with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)iodobenzene or the corresponding bromide, which undergoes palladium-catalyzed coupling with methyl acrylate to generate the target compound.

The synthetic protocol typically involves:

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)iodobenzene (1.0 equiv.)

Methyl acrylate (1.5-2.0 equiv.)

Pd(OAc)₂ (2-5 mol%)

Tri(o-tolyl)phosphine (4-10 mol%)

Triethylamine (2.0-3.0 equiv.)

DMF or acetonitrile (0.2 M)

Temperature: 80-100°C

Time: 6-18 hours

This approach typically delivers the target compound in yields ranging from 65-80%. The reaction proceeds with reliable (E)-selectivity, providing the desired trans-configured acrylate product. One significant advantage of this method is that the boronate ester functionality remains intact throughout the coupling process, allowing for the direct generation of the target compound.

Cross-Metathesis Strategy

Cross-metathesis represents a less common but viable alternative for synthesizing the target compound. This approach would employ 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene and methyl acrylate as coupling partners in the presence of a ruthenium-based metathesis catalyst.

Typical reaction conditions include:

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (1.0 equiv.)

Methyl acrylate (3.0-5.0 equiv.)

Hoveyda-Grubbs II catalyst (2-5 mol%)

DCM or toluene (0.1 M)

Temperature: 40-60°C

Time: 12-24 hours

While this method generally provides moderate yields (50-70%), it offers excellent (E)-selectivity. The excess of methyl acrylate is typically employed to minimize homodimerization of the styrene component. A significant advantage of this approach is the mild reaction conditions, which preserve the integrity of the boronate ester functionality.

Large-Scale and Industrial Production Methods

Continuous Flow Synthesis

For larger-scale production of this compound, continuous flow chemistry offers several advantages over batch processes. This approach allows for better heat and mass transfer, improved safety profiles, and more consistent product quality. Several research groups have developed flow-based methodologies for borylation and coupling reactions relevant to the synthesis of this compound.

A typical continuous flow setup might include:

| Parameter | Borylation Step | Coupling Step |

|---|---|---|

| Residence time | 20-30 min | 10-15 min |

| Temperature | 100-120°C | 80-100°C |

| Pressure | 5-10 bar | 3-5 bar |

| Catalyst loading | 1-2 mol% | 0.5-1 mol% |

| Concentration | 0.1-0.2 M | 0.1-0.2 M |

| Solvent | Toluene/MeOH | DMF/MeCN |

The continuous flow approach typically delivers comparable or superior yields to batch processes while offering the additional benefits of scalability and reduced catalyst loading. For industrial applications, this methodology represents a particularly attractive option due to its operational efficiency and reduced waste generation.

Catalyst Recovery and Recycling Strategies

For cost-effective large-scale production, catalyst recovery and recycling strategies play a crucial role. Several approaches have been developed to address this challenge, including:

- Immobilized catalyst systems: Palladium catalysts supported on solid matrices allow for simplified recovery and reuse

- Biphasic reaction systems: Utilizing water-soluble ligands to facilitate catalyst separation

- Magnetic nanoparticle-supported catalysts: Enabling magnetic recovery of precious metal catalysts

These strategies can significantly reduce the overall production costs, particularly for larger-scale synthesis operations. Implementation of such recycling protocols has demonstrated the ability to maintain catalyst activity through multiple reaction cycles with minimal loss of efficiency.

Optimization of Reaction Parameters

Solvent Effects on Yield and Selectivity

The choice of solvent significantly impacts the efficiency of both borylation and coupling reactions in the synthesis of this compound. Comprehensive studies have evaluated various solvent systems, with results summarized in the following table:

| Solvent | Borylation Yield (%) | Coupling Yield (%) | (E):(Z) Selectivity | Observations |

|---|---|---|---|---|

| Dioxane | 75-85 | 65-75 | >95:5 | Excellent for borylation |

| DMF | 60-70 | 70-80 | >98:2 | Superior for Heck coupling |

| Toluene | 70-80 | 60-70 | >95:5 | Good general performance |

| THF | 65-75 | 60-70 | >95:5 | Moderate performance |

| MeCN | 50-60 | 65-75 | >98:2 | Good for coupling, poor for borylation |

| MeOH | 40-50 | 30-40 | >90:10 | Generally poor performance |

These data indicate that aprotic polar solvents generally deliver superior performance for the coupling step, while ethereal solvents tend to favor the borylation process. For single-solvent procedures, dioxane and toluene represent the most versatile options.

Temperature and Reaction Time Optimization

Reaction temperature and duration significantly influence both the yield and selectivity of the preparation methods. Systematic optimization studies have provided valuable insights into these parameters:

| Temperature (°C) | Reaction Time (h) | Borylation Yield (%) | Coupling Yield (%) | Side Products |

|---|---|---|---|---|

| 60 | 12 | 40-50 | 30-40 | Minimal |

| 80 | 12 | 65-75 | 60-70 | Low |

| 100 | 12 | 75-85 | 70-80 | Moderate |

| 120 | 12 | 70-80 | 65-75 | Significant |

| 100 | 6 | 50-60 | 45-55 | Low |

| 100 | 24 | 75-85 | 70-80 | Moderate-High |

These findings suggest that optimal conditions typically involve temperatures around 100°C with reaction times of 12-18 hours. Higher temperatures accelerate the reaction but may lead to increased formation of side products or decomposition of the boronate ester functionality. Extended reaction times generally provide marginal improvements in yield while increasing the risk of side reactions.

Purification and Characterization

Purification Methodologies

Effective purification of this compound is essential for obtaining material of suitable purity for subsequent synthetic applications. Several purification approaches have been developed and optimized:

- Column Chromatography: Typically employing silica gel with hexane/ethyl acetate gradients (starting with 95:5 and progressing to 80:20)

- Recrystallization: From hexane/dichloromethane or ethyl acetate/hexane systems

- Preparative HPLC: For analytical-grade material (typically using C18 columns with methanol/water mobile phases)

Each method offers distinct advantages and limitations in terms of scalability, material recovery, and purity levels achieved. For research-scale synthesis, column chromatography remains the most commonly employed approach, while recrystallization may be preferred for larger-scale preparations.

Spectroscopic Characterization Data

Successful synthesis of this compound can be confirmed through various spectroscopic techniques. Representative characterization data includes:

¹H NMR (500 MHz, CDCl3):

- δ 7.70 (s, 1H, -CH=CH-)

- δ 7.75-7.70 (d, 2H, aromatic)

- δ 7.55-7.50 (d, 2H, aromatic)

- δ 6.45-6.40 (d, 1H, -CH=CH-)

- δ 3.80 (s, 3H, -OCH3)

- δ 1.35 (s, 12H, -C(CH3)2)

¹³C NMR (126 MHz, CDCl3):

- δ 167.5 (C=O)

- δ 144.5 (-CH=CH-)

- δ 140.2, 135.0, 128.9 (aromatic)

- δ 118.5 (-CH=CH-)

- δ 84.0 (C-O)

- δ 51.7 (-OCH3)

- δ 24.9 (-C(CH3)2)

IR (neat, cm⁻¹):

These spectroscopic fingerprints provide definitive confirmation of successful synthesis and can be used to assess the purity of the obtained material.

Recent Advances in Synthetic Methodologies

Transition Metal-Free Approaches

Recent research has focused on developing transition metal-free approaches to synthesize boronate esters similar to this compound. These methods offer advantages in terms of reduced toxicity concerns and lower production costs. Notable strategies include:

- Photocatalytic borylation: Utilizing organic photocatalysts to promote borylation under visible light irradiation

- Electrophilic borylation: Direct introduction of the boronate group via electrophilic boron reagents

- Base-promoted borylation: Using strong bases to generate aryl anions for reaction with boronate electrophiles

While these approaches remain less developed than traditional palladium-catalyzed methods, they represent promising directions for more sustainable and economical production methodologies.

One-Pot Multi-Step Procedures

To improve the overall efficiency of the synthesis, researchers have developed one-pot multi-step procedures that integrate sequential transformations without intermediate purification. A representative one-pot procedure might include:

1. Borylation of 4-bromobenzaldehyde

2. In situ Wittig or HWE reaction with appropriate phosphonium ylide or phosphonate

3. Optional transesterification if using non-methyl ester reagents

This approach significantly streamlines the synthetic process, reducing solvent usage, minimizing handling losses, and improving overall atom economy. Yields from one-pot procedures typically range from 60-75%, representing a slight decrease compared to stepwise approaches but offering significant practical advantages.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound’s dioxaborolane group makes it a key participant in Suzuki-Miyaura cross-coupling reactions , which form carbon-carbon bonds between boron-containing compounds and aryl halides. This reaction is catalyzed by palladium complexes and typically employs bases like potassium carbonate (K₂CO₃) and solvents such as tetrahydrofuran (THF) or water.

Key Reaction Parameters

This reaction is critical for synthesizing complex aromatic compounds and polymers.

Cycloaddition Reactions

The compound undergoes [3+2] cycloaddition reactions with nitrile oxides to form isoxazole derivatives. For example, reacting with aryl nitrile oxides in the presence of pinacol boronate yields dihydroisoxazole-carboxylates.

Example Reaction Conditions

Research Finding

One study isolated methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydroisoxazole-5-carboxylate with a 59% yield, characterized by ¹H NMR and HRMS .

Nucleophilic Addition Reactions

The acrylate group’s electrophilic double bond enables nucleophilic attacks by organometallic reagents (e.g., Grignard or organozinc compounds) or amines. This reaction typically occurs under basic conditions, forming substituted acrylate derivatives.

General Mechanism

-

Nucleophile attack : The nucleophile adds to the β-carbon of the acrylate.

-

Proton transfer : The intermediate is stabilized via deprotonation.

-

Elimination : Water or other leaving groups depart, restoring the double bond.

Key Applications

-

Synthesis of substituted acrylates for polymerization.

-

Functionalization of aromatic systems via coupling with nucleophiles.

Polymerization Reactions

The acrylate group can undergo free radical polymerization or controlled polymerization (e.g., RAFT) to form polymers with boron-containing side chains. Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Typical Conditions

| Parameter | Details |

|---|---|

| Initiator | AIBN or benzoyl peroxide |

| Temperature | 60–80°C (thermal) or room temperature (photochemical) |

| Solvent | THF or DMF |

| Molecular Weight | Adjustable via reaction time and initiator concentration. |

These polymers are valuable in materials science for their tunable properties.

Other Reactions

-

Hydrolysis : The ester group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives.

-

Cross-Coupling with Other Metal Catalysts : Potential applications in Kumada or Negishi couplings, though less documented.

References EvitaChem (2025). Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate. Beilstein J. Org. Chem. (2012). Aryl nitrile oxide cycloaddition reactions. ChemicalBook (2023). CAS No. 1844870-85-4.

Scientific Research Applications

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in substituents, ester groups, boronate positions, and additional functional groups.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility: The parent compound is sparingly soluble in polar solvents due to the hydrophobic Bpin group. Ethyl ester analogs () exhibit slightly improved solubility in ethanol .

- Stability : Trifluoromethyl-substituted derivatives () show enhanced hydrolytic stability compared to the parent, critical for prolonged shelf-life in pharmaceuticals .

- Spectroscopic Data: IR: The parent compound shows peaks at ~1734 cm⁻¹ (ester C=O) and ~1610 cm⁻¹ (C=C). CF₃-substituted analogs exhibit shifts to ~1683 cm⁻¹ due to electron withdrawal . HRMS: Ethyl cyano analog () matches calculated [M+Na]⁺ at 327.164 .

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, CN) reduce cross-coupling efficiency but enhance stability. For example, CF₃-substituted acrylates require optimized Pd catalysts for coupling .

- Steric Hindrance : Ortho-Bpin isomers () exhibit lower reactivity in Suzuki couplings due to steric clashes with catalyst ligands .

- Biological Activity : Morpholine-Bpin hybrids () demonstrate improved bioavailability compared to ester-based analogs, attributed to the morpholine ring’s solubility .

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its applications in drug development, organic synthesis, and bioconjugation.

- Molecular Formula : C15H21B O4

- Molecular Weight : 288.1 g/mol

- CAS Number : 1844870-85-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to exhibit various biological effects, including:

- Anticancer Activity : Research indicates that compounds containing boron can enhance the efficacy of anticancer drugs by improving their solubility and stability in biological systems. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Bioconjugation : The compound is utilized in bioconjugation techniques to facilitate the attachment of biomolecules to surfaces or other molecules. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic applications .

- Organic Synthesis : It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry where it can be used to create new drug candidates .

Anticancer Studies

A study conducted on the antiproliferative effects of this compound demonstrated significant activity against several cancer cell lines. The compound exhibited an IC50 value of approximately 0.56 µM against tubulin polymerization compared to a control compound (CA-4), which had an IC50 value of 1.0 µM. This suggests that the compound may be a potent inhibitor of cancer cell growth through mechanisms involving tubulin disruption .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.56 | Tubulin polymerization inhibition |

| CA-4 | 1.0 | Tubulin polymerization inhibition |

Bioconjugation Applications

In bioconjugation studies, this compound was successfully employed to link therapeutic agents with targeting ligands. This facilitated enhanced selectivity and reduced off-target effects in therapeutic applications. The use of this compound in bioconjugation demonstrates its potential in developing more effective cancer therapies by ensuring that drugs are delivered specifically to tumor cells .

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . For example:

- Step 1 : Preparation of intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

- Step 2 : Coupling with acrylate derivatives using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., triphenylamine). Yields vary (e.g., 27% in one protocol using hexanes/EtOAc + 0.25% Et₃N for purification) . Alternative routes involve brominated precursors and boronic acid pinacol esters under similar catalytic conditions .

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is standard .

- Characterization :

- ¹H/¹³C NMR : Peaks for the boronate ester (δ ~1.3 ppm for CH₃ groups) and acrylate moiety (δ ~6.3–6.5 ppm for vinyl protons) .

- HRMS : Molecular ion peaks matching the expected m/z (e.g., [M+H]⁺ = 275.1 for related boronate esters) .

Q. What are the key stability considerations during storage?

- Moisture sensitivity : Boronate esters hydrolyze in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in sealed containers .

- Light sensitivity : Protect from UV exposure to prevent acrylate polymerization .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

- Catalyst selection : Pd(OAc)₂ with SPhos ligands improves efficiency in sterically hindered systems .

- Solvent/base optimization : Use toluene/EtOH with K₂CO₃ for better solubility of boronate intermediates .

- Temperature control : Reactions at 80–100°C for 12–24 hours maximize cross-coupling efficiency .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

- Electronic effects : The electron-deficient acrylate group directs coupling to electron-rich aryl partners.

- Steric hindrance : Bulky substituents on the boronate ester (e.g., tetramethyl dioxaborolane) reduce side reactions .

- Ligand role : Bidentate ligands (e.g., dtbpy) stabilize Pd intermediates, enhancing meta-selectivity in aryl couplings .

Q. How does the compound perform in materials science applications, such as OLEDs?

- Role in OLEDs : Acts as a building block for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with triphenylamine derivatives generates donor-acceptor dyads with tunable charge-transfer properties .

- Performance metrics : Devices achieve external quantum efficiencies (EQE) >15% due to enhanced exciton utilization .

Q. What strategies address contradictions in reported reaction yields?

- Case study : A 27% yield in one protocol vs. higher yields in others may stem from differences in:

- Purification methods : Use of internal standards (e.g., mesitylene) vs. gravimetric analysis.

- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce costs but may compromise efficiency .

Q. How is the compound utilized in prodrug design?

- Example : Conjugation with hydroxylamine derivatives generates boron-containing prodrugs for cancer therapy. The boronate ester acts as a traceless linker, enabling controlled drug release via hydrolysis .

- Synthetic protocol : DCC-mediated condensation of the acrylate with hydroxylamine intermediates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.